2-[4-[3-(4-Fluorophenoxy)-5-[[3-hydroxy-3-(2-methylpropyl)pyrrolidine-1-carbonyl]amino]phenoxy]phenyl]-2-methylpropanoic acid
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Overview
Description
Preparation Methods
The synthesis of compound 16 involves multiple steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic route typically includes:
Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, ensuring the desired pharmacological properties.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Chemical Reactions Analysis
Compound 16 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
Compound 16 has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a valuable tool in studying the S1P2 receptor and its role in various biochemical pathways.
Biology: The compound is used to investigate the biological functions of the S1P2 receptor in cellular processes.
Medicine: Compound 16 has potential therapeutic applications in treating diseases related to the S1P2 receptor, such as cancer and inflammatory disorders.
Industry: It is utilized in the development of new drugs and therapeutic agents targeting the S1P2 receptor.
Mechanism of Action
Compound 16 exerts its effects by selectively binding to the S1P2 receptor, thereby inhibiting its activity. This inhibition disrupts the signaling pathways mediated by the receptor, leading to various pharmacological effects. The molecular targets and pathways involved include the modulation of cellular proliferation, migration, and survival .
Properties
Molecular Formula |
C31H35FN2O6 |
---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
2-[4-[3-(4-fluorophenoxy)-5-[[3-hydroxy-3-(2-methylpropyl)pyrrolidine-1-carbonyl]amino]phenoxy]phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C31H35FN2O6/c1-20(2)18-31(38)13-14-34(19-31)29(37)33-23-15-26(17-27(16-23)40-25-11-7-22(32)8-12-25)39-24-9-5-21(6-10-24)30(3,4)28(35)36/h5-12,15-17,20,38H,13-14,18-19H2,1-4H3,(H,33,37)(H,35,36) |
InChI Key |
WCDFXVWDGHHCSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CCN(C1)C(=O)NC2=CC(=CC(=C2)OC3=CC=C(C=C3)F)OC4=CC=C(C=C4)C(C)(C)C(=O)O)O |
Origin of Product |
United States |
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